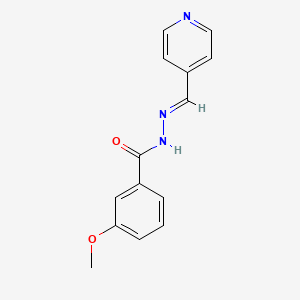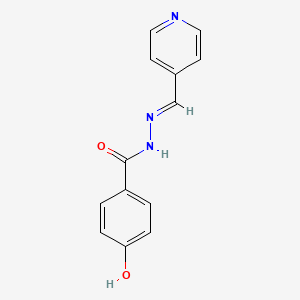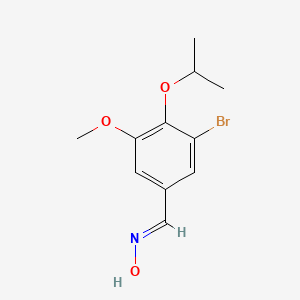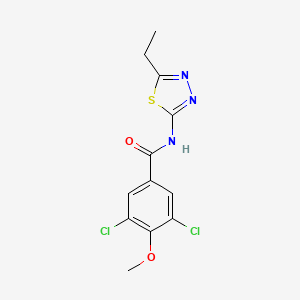![molecular formula C17H17ClN2O2S B5547715 N-(3-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5547715.png)
N-(3-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of cyclopenta[b]thiophene, a structure of interest due to its potential for various biological activities. The specific focus on this derivative underscores the ongoing research in synthesizing novel compounds for their potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of cyclopenta[b]thiophene derivatives typically involves the application of the Gewald reaction, a multi-component reaction that allows for the incorporation of various functional groups into the thiophene ring system. For instance, a study highlighted the synthesis of similar compounds by utilizing Gewald reaction conditions, demonstrating the flexibility and efficiency of this synthetic route (Kumar, Anupama, & Khan, 2008).
Molecular Structure Analysis
The molecular structure of cyclopenta[b]thiophene derivatives has been explored through various techniques, including X-ray crystallography and NMR spectroscopy. These studies reveal the planar nature of the thiophene ring and provide detailed insights into the spatial arrangement of substituents, crucial for understanding the compound's reactivity and interactions (Abbasi, Zamanian, Tarighi, & Badiei, 2011).
Chemical Reactions and Properties
Cyclopenta[b]thiophene derivatives undergo a variety of chemical reactions, including condensation reactions to form Schiff bases, which further expand their applicability in synthesizing biologically active molecules. These reactions are often catalyzed by acids or bases and can be carried out under solvent-free conditions, highlighting the compounds' versatile reactivity (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
科学的研究の応用
Anti-Inflammatory and Antioxidant Activities
One significant area of research has been the exploration of derivatives of this compound for anti-inflammatory and antioxidant properties. A study by Kumar, Anupama, and Khan (2008) focused on synthesizing acid chloride derivatives of 2-Amino-N-(3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide using the Gewald reaction. These derivatives exhibited in vitro anti-inflammatory and antioxidant activities comparable to ibuprofen and ascorbic acid, respectively, highlighting the compound's potential in developing new therapeutic agents (K. P. Kumar, K. Anupama, K. A. Khan, 2008).
Antimicrobial Activities
Another avenue of research has been the antimicrobial activity of new chemical derivatives. Akbari et al. (2008) synthesized derivatives of N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, showing significant inhibition against bacterial and fungal growth. This suggests the compound's derivatives could serve as bases for developing new antimicrobial agents, offering potential alternatives in the fight against resistant microbial strains (J. Akbari et al., 2008).
Spectroscopic Studies and Molecular Interaction
The compound's interaction with solvents and its spectroscopic properties have also been examined. Patil et al. (2011) studied the absorption and fluorescence spectra of derivatives of this compound in various solvents, revealing insights into their ground and excited state dipole moments. Such studies are crucial for understanding the photophysical properties of these compounds, which could have implications in fields such as molecular electronics and sensor design (N. R. Patil et al., 2011).
Synthesis and Biological Activities
Furthermore, research into the synthesis of thiophene derivatives and their potential as antibiotics and antibacterial drugs has been conducted. Ahmed (2007) reported on the synthesis of pyrimidinone derivatives from 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide, which were studied for their antibiotic properties against Gram-positive and Gram-negative bacteria (G. Ahmed, 2007).
特性
IUPAC Name |
N-(3-chlorophenyl)-2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-2-14(21)20-17-15(12-7-4-8-13(12)23-17)16(22)19-11-6-3-5-10(18)9-11/h3,5-6,9H,2,4,7-8H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHRYZBFDFNVLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C2=C(S1)CCC2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid](/img/structure/B5547632.png)
![(4-chlorobenzylidene)[2-(3,4-diethoxyphenyl)ethyl]amine](/img/structure/B5547640.png)

![3-isobutyl-1-methyl-N-{1-[(methylamino)carbonyl]cyclohexyl}-1H-pyrazole-5-carboxamide](/img/structure/B5547660.png)

![ethyl [(2-amino-5-bromo-6-methyl-4-pyrimidinyl)thio]acetate](/img/structure/B5547672.png)
![3-amino-N-cyclohexyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5547674.png)

![7,9-dimethyl-6-(trifluoromethyl)pyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B5547689.png)

![5-[(3-methyl-2-thienyl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone](/img/structure/B5547704.png)

![{(3R*,4R*)-4-[(4-methyl-1-piperazinyl)methyl]-1-[3-(2-thienyl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5547729.png)
